molecular formula C14H17NO3 B15259028 2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B15259028
M. Wt: 247.29 g/mol
InChI Key: HSVUOSSRMHYOTH-UHFFFAOYSA-N
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Description

2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole-3-carboxylic acid derivative developed for anticancer research, particularly against breast cancer cell lines. Indole derivatives are a significant scaffold in drug design due to their diverse pharmacological activities, which include prominent anti-cancer effects . Recent studies on structurally similar compounds have demonstrated potent and selective cytotoxicity against Michigan Cancer Foundation-7 (MCF-7) breast cancer cells, while showing no significant toxicity on normal human dermal fibroblasts . The molecular design of such compounds often leverages the indole core as an essential pharmacophore for survivin inhibition. Survivin is the smallest member of the Inhibitor of Apoptosis (IAP) protein family and is highly expressed in aggressive tumors; by inhibiting survivin, these compounds can promote apoptosis in malignant cells . Researchers are increasingly interested in these compounds for developing targeted cancer therapies that may minimize damage to healthy tissues. This product is intended for research purposes such as in vitro cytotoxicity assays (e.g., MTT assays), mechanism of action studies, and as a building block for further medicinal chemistry exploration. 2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic Acid is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-butyl-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-3-4-5-12-13(14(17)18)10-8-9(16)6-7-11(10)15(12)2/h6-8,16H,3-5H2,1-2H3,(H,17,18)

InChI Key

HSVUOSSRMHYOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Melting Point (°C)
2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid 2-butyl, 5-OH, 1-CH₃, 3-COOH Carboxylic acid, hydroxyl ~275.3 (calculated) Not reported
5-Benzyloxy-1H-indole-2-carboxylic acid 5-benzyloxy, 2-COOH Carboxylic acid, benzyl ether 297.3 193–195
Indole-5-carboxylic acid 5-COOH Carboxylic acid 161.15 208–210
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Carboxylic acid, chloro 209.6 Not reported
Ethyl indole-2-carboxylate 2-COOEt Ester 189.2 Not reported

Key Findings and Trends

Melting Points :

  • The hydroxyl and carboxylic acid groups in indole-5-carboxylic acid contribute to a high melting point (208–210°C) due to strong intermolecular hydrogen bonding .
  • 5-Benzyloxy-1H-indole-2-carboxylic acid exhibits a lower mp (193–195°C) due to the bulky benzyloxy group disrupting crystal packing .
  • The target compound’s butyl group likely further reduces its melting point compared to simpler analogs.

Solubility and Reactivity :

  • Carboxylic acid derivatives (e.g., indole-5-carboxylic acid) are polar and water-soluble at physiological pH, whereas esters (e.g., ethyl indole-2-carboxylate) are more lipophilic .
  • The 7-chloro-3-methyl analog’s chloro group may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions .

Biological and Industrial Applications :

  • 5-Benzyloxy-1H-indole-2-carboxylic acid is a synthetic intermediate in heterocyclic chemistry .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is restricted to R&D use, highlighting the need for safety evaluations in analogs with reactive substituents .

Biological Activity

2-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its anticancer properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of approximately 247.29 g/mol. Its structure features a butyl group at the second position and a hydroxyl group at the fifth position, which significantly influence its reactivity and biological properties.

Anticancer Properties

Research has indicated that indole derivatives, including 2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, exhibit promising anticancer effects. A study highlighted that various 5-hydroxyindole derivatives demonstrated cytotoxicity against breast cancer cells (MCF-7) while showing minimal toxicity to normal human dermal fibroblasts. The MTT assay results indicated significant cell viability reduction in cancer cells, suggesting potential for targeted cancer therapies .

Table 1: Cytotoxic Effects of Indole Derivatives

CompoundHalf-Maximal Effective Concentration (EC50)Cell Line
2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acidTBDTBD
Compound 5d (ester derivative)4.7 µMMCF-7

The mechanism through which 2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid exerts its effects may involve interactions with various biological targets, including enzymes and receptors. Studies have shown that indole derivatives can act as inhibitors of survivin, a protein that inhibits apoptosis in cancer cells, thereby promoting cell death in malignant tissues without affecting normal cells .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to 2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid have demonstrated anti-inflammatory effects. Research indicates that certain indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Indole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound ATBDTBD
Compound BTBDTBD

Case Studies

Several case studies have investigated the biological activity of indole derivatives:

  • Breast Cancer Study : In this study, various derivatives were synthesized and tested for their cytotoxic effects on MCF-7 cells. Results showed that specific modifications in the indole structure enhanced cytotoxicity while minimizing toxicity to normal cells .
  • Inflammation Model : A model utilizing carrageenan-induced paw edema in rats demonstrated that certain indole derivatives significantly reduced inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters or ABEK-P2 respirators) and full-body chemical-resistant suits to minimize inhalation and dermal exposure. Ensure proper ventilation and avoid drainage contamination, as per industrial hygiene standards for indole derivatives . Physicochemical data (e.g., melting point, solubility) should be experimentally determined due to gaps in existing literature .

Q. How can researchers design a synthesis route for this compound using available indole-carboxylic acid precursors?

  • Methodological Answer : Adapt procedures from structurally similar indole derivatives. For example, employ condensation reactions between 3-formylindole-2-carboxylic acid precursors and appropriate nucleophiles (e.g., butylating agents), using acetic acid as a solvent and sodium acetate as a catalyst under reflux (3–5 hours). Purify via recrystallization from DMF/acetic acid mixtures .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight confirmation. Cross-reference with Certificates of Analysis (COA) when available, and validate methods against synthetic intermediates like methyl 5-fluoro-3-formylindole-2-carboxylate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of indole-carboxylic acid derivatives?

  • Methodological Answer : Conduct systematic studies under controlled conditions. For example:

  • Measure solubility in polar (water, DMSO) and nonpolar solvents (hexane) at varying temperatures.
  • Assess stability via accelerated degradation studies (e.g., exposure to light, heat, or humidity) followed by HPLC monitoring.
  • Compare results with structurally analogous compounds (e.g., indole-5-carboxylic acid, CAS 1670-81-1) to identify trends .

Q. What strategies optimize reaction yields for introducing the 2-butyl and 5-hydroxy substituents on the indole core?

  • Methodological Answer :

  • Butylation : Use n-butyl lithium or Grignard reagents in anhydrous THF at −78°C to minimize side reactions.
  • Hydroxylation : Employ electrophilic substitution with directed ortho-metalation (DoM) or catalytic hydroxylation using Pd/Cu systems.
  • Monitor reaction progress via TLC and optimize stoichiometry (1.1–1.2 equiv of formyl precursors) to account for steric hindrance .

Q. How can computational modeling assist in predicting the reactivity of this compound in biological or catalytic systems?

  • Methodological Answer : Apply density-functional theory (DFT) to calculate electron density distributions and local kinetic energy parameters. Use software like Gaussian to model correlation energies and predict sites for electrophilic/nucleophilic attack, referencing methodologies from Colle-Salvetti-based functionals . Validate models against experimental data (e.g., reaction intermediates from Scheme 2 in ).

Methodological Considerations for Data Validation

  • Contradiction Analysis : Cross-check synthetic yields and spectral data with published analogs (e.g., indole-3-carboxaldehyde, CAS 487-89-8) to identify outliers .
  • Reproducibility : Document reaction conditions rigorously (e.g., reflux time, catalyst loading) to enable replication. For example, sodium acetate concentrations in acetic acid significantly impact cyclization efficiency in thiazole-indole hybrids .

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